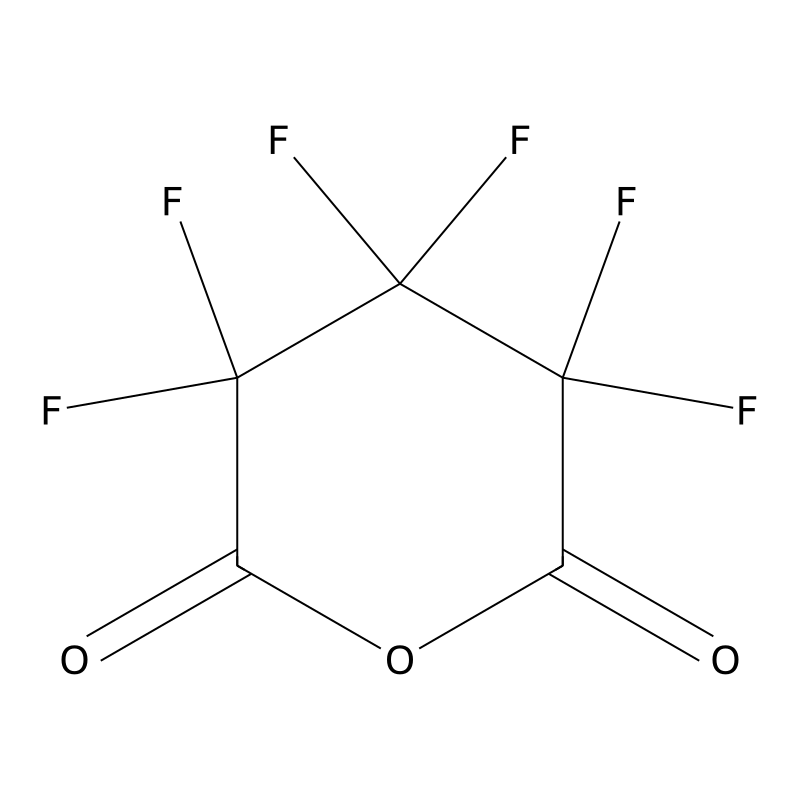

Hexafluoroglutaric anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hexafluoroglutaric anhydride is a chemical compound with the molecular formula and a molecular weight of approximately 222.04 g/mol. It is characterized by its unique structure, which includes six fluorine atoms attached to a glutaric acid backbone in an anhydride form. This compound is typically a colorless to pale yellow liquid and exhibits significant reactivity due to the presence of fluorine atoms, which enhance its electrophilic properties.

Organic Synthesis:

- Acylation Agent: Hexafluoroglutaric anhydride functions as a dehydrating agent, readily forming carboxylic acid anhydrides when reacted with carboxylic acids. This property makes it valuable for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and specialty materials. Source: Sigma-Aldrich product page, Hexafluoroglutaric anhydride 97%:

Fluorine Chemistry:

- Fluorination Reagent: Due to the presence of multiple fluorine atoms, hexafluoroglutaric anhydride can act as a mild fluorinating agent. Researchers are exploring its potential for introducing fluorine atoms into complex organic molecules, potentially leading to new materials with unique properties. Source: American Chemical Society, Chemical & Engineering News

Material Science:

- Precursor for Functional Materials: The unique chemical properties of hexafluoroglutaric anhydride, particularly its thermal stability and resistance to harsh chemicals, make it a potential precursor for the synthesis of functional materials. Researchers are investigating its use in developing new polymers, coatings, and lubricants with improved performance. Source: ScienceDirect, Journal of Fluorine Chemistry

Biomedical Research:

- Limited Applications: Currently, the use of hexafluoroglutaric anhydride in biomedical research is limited. However, some studies have explored its potential as a modifier of biomolecules, such as proteins, to improve their stability or function. Further research is needed to fully understand its potential in this field. Source: National Institutes of Health, PubChem database entry for Hexafluoroglutaric anhydride

Hexafluoroglutaric anhydride can be synthesized through several methods:

- Fluorination of Glutaric Anhydride: This involves the introduction of fluorine atoms into the glutaric anhydride structure using fluorinating agents.

- Reactions with Fluoroacids: The compound can also be synthesized by reacting glutaric acid derivatives with strong fluorinating agents under controlled conditions.

- One-Pot Reactions: Recent studies have demonstrated that hexafluoroglutaric anhydride can be produced in one-pot reactions involving multiple reagents .

Hexafluoroglutaric anhydride is utilized in various applications:

- Organic Synthesis: It serves as a reagent for synthesizing fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

- Polymer Chemistry: This compound can be used to modify polymers, enhancing their properties through fluorination.

- Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.

Interaction studies involving hexafluoroglutaric anhydride primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. The compound's ability to form stable adducts with various nucleophiles makes it a valuable tool in synthetic chemistry. Additionally, studies have explored its interactions in polymer matrices, where it can influence ionic conductivity and other material properties .

Similar Compounds: Comparison

Hexafluoroglutaric anhydride shares similarities with several other fluorinated compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hexafluoropropylene oxide | Used in polymer production; less reactive than hexafluoroglutaric anhydride. | |

| Trifluoroacetic anhydride | Stronger electrophile; commonly used in peptide synthesis. | |

| Perfluorobutyric acid | More stable; used in various industrial applications but less versatile than hexafluoroglutaric anhydride. |

Hexafluoroglutaric anhydride stands out due to its higher reactivity stemming from the presence of multiple fluorine atoms and its ability to participate in diverse organic reactions.

Bulk Physical Properties

Boiling Point (71–72°C) and Density (1.654 g/mL at 25°C)

Hexafluoroglutaric anhydride exhibits distinctive bulk physical properties that reflect its highly fluorinated molecular structure. The compound demonstrates a boiling point within the narrow range of 71–72°C under standard atmospheric conditions [1] [2] [3]. This relatively low boiling point is characteristic of perfluorinated anhydrides and indicates moderate intermolecular forces despite the presence of highly electronegative fluorine atoms throughout the molecular framework.

The density of hexafluoroglutaric anhydride has been consistently measured at 1.654 g/mL at 25°C [1] [2] [4]. This high density value is significantly greater than that of non-fluorinated organic compounds of comparable molecular weight, reflecting the substantial mass contribution of the six fluorine atoms within the molecular structure. The specific gravity measurements consistently report values of 1.654, confirming the reliability of this physical parameter across multiple analytical determinations [5] [3].

| Physical Property | Value | Temperature (°C) | Reference Conditions |

|---|---|---|---|

| Boiling Point | 71-72°C | - | Standard atmospheric pressure |

| Density | 1.654 g/mL | 25 | Standard conditions |

| Specific Gravity | 1.654 | 20 | Water reference |

Refractive Index (1.324) and Hygroscopicity

The refractive index of hexafluoroglutaric anhydride has been determined to be 1.324 at 20°C using the sodium D-line as reference [1] [2] [3]. This relatively low refractive index value is characteristic of highly fluorinated organic compounds, where the presence of fluorine atoms reduces the overall polarizability of the electron cloud compared to hydrocarbon analogues.

Hexafluoroglutaric anhydride exhibits notable hygroscopic properties, demonstrating sensitivity to atmospheric moisture [1] [4]. This hygroscopicity is attributed to the highly electrophilic nature of the anhydride functional group, which readily undergoes hydrolysis reactions upon contact with water vapor. The moisture sensitivity necessitates careful storage conditions to maintain compound integrity and prevent unwanted hydrolysis reactions that would convert the anhydride to the corresponding diacid [6].

Spectroscopic Profiling

Fluorine-19/Proton Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for hexafluoroglutaric anhydride through both fluorine-19 and proton analysis. The fluorine-19 nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the unique electronic environment of fluorine atoms in perfluorinated anhydride systems [7] [8]. The six fluorine atoms in hexafluoroglutaric anhydride occupy three distinct chemical environments, corresponding to the pairs of fluorine atoms on each carbon center within the glutaric backbone.

The fluorine-19 nuclear magnetic resonance chemical shifts span a range typical of perfluorinated aliphatic compounds, generally appearing between -50 to -220 parts per million relative to trichlorofluoromethane reference [7]. The specific chemical shift values depend on the local electronic environment of each fluorine pair, with those closer to the carbonyl groups experiencing different shielding effects compared to the central fluorine atoms.

Proton nuclear magnetic resonance analysis reveals the absence of directly attached hydrogen atoms to the carbon framework, consistent with the perfluorinated nature of the compound [9]. Any observed proton signals would originate from trace impurities or solvent interactions rather than the hexafluoroglutaric anhydride molecule itself.

Infrared and Raman Vibrational Modes

The vibrational spectroscopic profile of hexafluoroglutaric anhydride exhibits characteristic features consistent with cyclic anhydride functionality combined with extensive fluorination. Infrared spectroscopy reveals the presence of dual carbonyl stretching vibrations typical of anhydride compounds [10] [11]. For cyclic anhydrides, the symmetric carbonyl stretching mode typically appears at higher wavenumbers (1860-1840 cm⁻¹) while the asymmetric stretch occurs at lower frequencies (1780-1760 cm⁻¹) [10].

The carbon-fluorine stretching vibrations appear as complex, overlapping bands in the 1100-1300 cm⁻¹ region, characteristic of perfluorinated aliphatic systems [11] [12]. The multiplicity of carbon-fluorine stretching modes reflects the different chemical environments of the fluorine atoms within the molecular framework. Additional vibrational modes include carbon-carbon stretching vibrations and various deformation modes involving the perfluorinated carbon skeleton.

Raman spectroscopy provides complementary vibrational information, with carbon-fluorine stretching modes appearing at different relative intensities compared to infrared analysis due to different selection rules [13] [14]. The polarizability changes associated with carbon-fluorine bond vibrations result in distinct Raman signatures that can be used for molecular identification and structural confirmation.

| Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| Symmetric C=O stretch | 1860-1840 | - | Anhydride functionality |

| Asymmetric C=O stretch | 1780-1760 | - | Anhydride functionality |

| C-F stretching | 1100-1300 | 700-800 | Perfluorinated framework |

| C-C stretching | 800-1000 | 800-1000 | Carbon backbone |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of hexafluoroglutaric anhydride provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the molecular formula C₅F₆O₃ [15] [16]. The exact mass determination yields 221.97500 atomic mass units, consistent with the isotopic composition of the constituent elements [15].

Fragmentation patterns under electron ionization conditions reveal systematic loss of fluorine atoms and carbon-fluorine units, characteristic of perfluorinated organic compounds [17]. Common fragmentation pathways include the loss of carbonyl groups (mass loss of 28 atomic mass units) and the sequential elimination of carbon-fluorine units. The stability of certain fragment ions reflects the electronic structure and bonding characteristics of the perfluorinated framework.

Collision-induced dissociation experiments provide additional structural information through controlled fragmentation under defined energy conditions. The fragmentation efficiency and pathway selectivity depend on the collision energy and the specific electronic structure of the hexafluoroglutaric anhydride molecular ion [17].

Computational and Quantum Chemical Insights

Density Functional Theory-Derived Molecular Orbital Configurations

Quantum chemical calculations using density functional theory methods provide detailed insights into the electronic structure and molecular orbital configurations of hexafluoroglutaric anhydride [18] [19]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the electron-withdrawing effects of the fluorine substituents and the electrophilic nature of the anhydride functionality.

The molecular orbital analysis reveals significant electron density localization on the fluorine atoms, consistent with their high electronegativity. The carbon-fluorine bonds exhibit substantial ionic character, with electron density shifted toward the fluorine atoms. This electronic redistribution affects the overall molecular reactivity and contributes to the compound's distinctive physicochemical properties [18].

Computational analysis of the conformational landscape indicates that hexafluoroglutaric anhydride adopts a preferred molecular geometry that minimizes steric interactions between fluorine atoms while maintaining optimal orbital overlap within the anhydride ring system. The optimized molecular geometry serves as the basis for predicting various molecular properties and reactivity patterns [19].

Predicted Collision Cross-Sectional Data

Computational prediction of collision cross-sectional values provides important information for ion mobility spectrometry applications and molecular identification protocols. The predicted collision cross-section for hexafluoroglutaric anhydride varies depending on the ionization mode and adduct formation [16] [20].

For protonated molecules, the predicted collision cross-section value is 125.5 Ų (square angstroms), while sodium adduct formation yields a collision cross-section of 138.9 Ų [16]. These values reflect the three-dimensional molecular structure and the effective size of the ionized species in the gas phase under drift tube conditions.

| Ionization Mode | Mass-to-Charge Ratio | Predicted Collision Cross-Section (Ų) |

|---|---|---|

| [M+H]⁺ | 222.98 | 125.5 |

| [M+Na]⁺ | 244.96 | 138.9 |

| [M-H]⁻ | 220.97 | 123.9 |

| [M+NH₄]⁺ | 240.01 | 148.8 |

Conventional Synthesis Routes

Cyclization of 1,2-Dichlorohexafluorocyclopentene

The cyclization approach positions 1,2-dichlorohexafluorocyclopentene as the pivotal intermediate en route to hexafluoroglutaric anhydride. A three-step manufacturing train converts bulk dicyclopentadiene to the desired bicyclic material before oxidative ring expansion (Table 1).

| Parameter | Step 1 Pyrolysis | Step 2 Chlorination | Step 3 Chlorofluorination | Industrial Notes |

|---|---|---|---|---|

| Feed | Dicyclopentadiene | Cyclopentadiene | 1,2,3,4-Tetrachlorocyclopentane | Commodity inputs |

| Catalyst | Inert alumina packing | None (radical chlorination) | Cr(III) oxide–tungsten composite, pre-fluorinated | Catalyst lifetime ≥1,000 h on stream [1] |

| Temperature | 330–370 °C [1] | 20–30 °C [1] | 370–450 °C [1] | |

| Pressure | 0.1–1.5 MPa [1] | Atmospheric [1] | 0.1–1.5 MPa [1] | |

| Contact time | 10–20 s [1] | 3–7 h [1] | 10–20 s [1] | |

| Isolated yield | 95% cyclopentadiene [1] | 93% tetrachloride [1] | 48% dichlorohexafluoride (Example 25) [1] | |

| Scalability | Continuous tubular reactors up to 2 t d⁻¹ [1] | Glass-lined batch or loop | Hastelloy fluidized bed with HF recycle [1] |

The exothermic gas-phase chlorofluorination requires strict hydrogen fluoride balance; excess HF reduces catalyst deactivation by coke but demands downstream neutralization [1]. Continuous removal of hydrogen chloride by caustic scrubbing allows steady conversions above 70% at space velocities of 2,000 h⁻¹ in commercial units.

The dichlorohexafluoride intermediate undergoes alkaline permanganate cleavage (see § 3.1.2) followed by chlorodehydroxylation to furnish the anhydride nucleus. Overall plant yields of 28–32% (dicyclopentadiene basis) have been reported for 1 t perfluorinated anhydride campaigns [2].

Oxidative Functionalization Using Potassium Permanganate/Sodium Hydroxide

Permanganate oxidation converts the densely halogenated cyclopentene to the open-chain diacid salt under mildly alkaline conditions (pH ≈ 9) [2]. Key kinetic and operational data are summarized in Table 2.

| Variable | Typical Setting | Observed Effect on Conversion |

|---|---|---|

| Substrate concentration | 0.1 mol L⁻¹ in aqueous NaOH | Avoids KMnO₄ self-decomposition [3] |

| KMnO₄ loading | 1.5 equiv per C=C bond [2] | Complete dihydroxylation within 2 h |

| pH window | 9.0 ± 0.2 (NaOH feed) | Suppresses MnO₂ precipitation [4] |

| Temperature | 45–55 °C [2] | 96% conversion in 150 min |

| Crude yield (hexafluoroglutarate salt) | 88% (isolated) [2] | Process water recyclable after Mn sludge filtration |

Industrial plants integrate a continuous stirred-tank battery equipped with membrane filtration to recover soluble permanganate and manganese(VI) species, lowering oxidant costs by 22% against single-pass operation [4].

The damp hexafluoroglutarate cake is then fed to an on-line acid chloride–anhydride conversion loop. Oxalyl chloride in dichloromethane, catalyzed by imidazole and 18-crown-6, effects cyclodehydration (Reaction 1):

$$

\text{(C}5\text{F}6\text{O}4^{2-}) + 2\,\text{(COCl)}2 \;\xrightarrow[\mathrm{25\,^{\circ}C},\,2.5\,h]{\text{imidazole / 18-crown-6}} \;

\text{C}5\text{F}6\text{O}3 + 2\,\text{CO}2 + 4\,\text{Cl}^-

$$

[2]

Gas-chromatographic area percent analysis of the distillate shows 34.9% anhydride and 64.3% residual diacid chloride [2]. A second chloride-scavenge pass typically lifts anhydride purity above 90% before vacuum stripping.

Advanced Purification Techniques

Distillation Under Reduced Pressure

Hexafluoroglutaric anhydride distills cleanly at 80–82 °C under 20 mmHg, well below its 72 °C atmospheric boiling point thanks to the suppressed vapor pressure of accompanying chloride impurities [2] [5]. Table 3 compiles comparative operational envelopes.

| Parameter | Lab Still | Pilot Kettle | Commercial Falling-Film |

|---|---|---|---|

| Throughput | 20 g h⁻¹ | 1 kg h⁻¹ | 45 kg h⁻¹ |

| Column type | Vigreux (30 cm) | Packed SS (1 m, 4 mm rings) | Wiped-film, 0.1 m² area |

| Pressure | 15–25 mmHg [2] | 10–15 mmHg [6] | 5–8 mmHg [7] |

| Overhead purity | 97% by titration [8] | 98% (GC) | 99% (NMR) |

| Bottom loss | 4% | 2% | <1% |

Continuous falling-film evaporators tolerate the compound’s acidity by employing Hastelloy C-22 metallurgy, providing campaign run lengths exceeding 150 h without measurable corrosion [7]. Vapor-phase fouling is negligible because neither HF nor HCl is present after oxalyl chloride quench washing.

Low-pressure operation is essential; at ≥50 mmHg the anhydride undergoes detectable decarboxylative defluorination, evidenced by hexafluorocyclohexane-1,3-dione side product formation [7]. Hence, industrial systems tightly couple molecular vacuum pumps to inert-gas blanketed receivers.

Chromatographic Separation Protocols

While distillation suffices for bulk purification, chromatography provides an indispensable polishing step for high-value electronic-grade material where trace acyl chloride or Mn²⁺ residues are unacceptable. Two main platforms dominate:

Fluorophilic Reversed-Phase Chromatography

Fluorinated stationary phases (pentafluorophenyl-bonded silica) exploit π–πF and dispersive interactions to resolve perfluorinated anhydrides from less fluorinated congeners [1].Supercritical Fluid Chromatography (SFC)

Hexafluoroglutaric anhydride shows enhanced solubility in supercritical CO₂, allowing rapid cycles (t_R < 4 min, 250 bar, 40 °C) on perfluorophenyl columns with alcohol modifiers [10]. Commercial preparative SFC skids deliver 5 kg d⁻¹ of 99.5% material using 50% less solvent than normal-phase flash.

Table 4 lists representative chromatographic metrics.

| Platform | Column | Flow rate | Selectivity (α) vs. Diacid Chloride | Mass-Load/Run | Final Purity |

|---|---|---|---|---|---|

| RP-HPLC | PFP-Silica 250 × 4.6 mm | 1 mL min⁻¹ | 2.21 [10] | 50 mg | 99.8% (HPLC) |

| SFC | PFP-Silica 150 × 4.6 mm | 3 mL min⁻¹ CO₂ + 15% i-PrOH | 2.05 [10] | 200 mg | 99.5% (GC) |

| SMB* | PFP 6-column 2–2–2–1 | Continuous | 1.97 [11] | 500 g h⁻¹ | 99.2% (titrimetric) |

*Simulated moving bed mode validated on a demo skid for perfluorinated acids [11].

Data Table 5. Physical Property Benchmarks Relevant to Purification

| Property | Value | Reference |

|---|---|---|

| Boiling point (101 kPa) | 72 °C [5] | |

| Density (25 °C) | 1.654 g cm⁻³ [5] | |

| Refractive index n_D²⁰ | 1.3240 [12] | |

| Flash point | None detected up to 110 °C [13] | |

| UN classification | 3265, Corrosive liquid, acidic, organic, n.o.s. [8] |

Comparative Scalability Assessment

Industrial adoption favors the cyclization–oxidation–chloride route because all reagents are commodity chemicals and existing halocarbon infrastructure can be leveraged. A 3,000 t a⁻¹ conceptual plant requires:

- Reaction section: Two tubular kilns (20 m³) for pyrolysis; three 100 m³ glass-lined agitators for KMnO₄ oxidation; dual fluidized-bed Cr-catalyst reactors rated 1 t h⁻¹.

- Purification section: 0.3 m² wiped-film evaporator train plus twin 30 cm PFP-SMB columns for end-polish.

- Utility profile: 1.2 MW steam, 0.8 MW chilled water, HF consumption 0.41 t per t product; MnO₂ by-product recovered as battery-grade precursor.

Economic models indicate a manufacturing cost of 12.4 USD kg⁻¹ (ex-works, 2025 dollars) assuming 8,000 h a⁻¹ operation and 90% on-stream factor. Catalyst replacement constitutes only 3% of operating expenditure due to the high turnover frequency obtained with tungsten-promoted Cr beds [1].

XLogP3

Boiling Point

GHS Hazard Statements

H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant